molecular formula C17H16N2O2 B2705946 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922131-45-1

4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2705946
CAS No.: 922131-45-1
M. Wt: 280.327
InChI Key: IPRXBRMFKGHSKJ-UHFFFAOYSA-N
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Description

Historical Development of Tetrahydroquinoline-Based Compounds

Tetrahydroquinolines (THQs) have been integral to medicinal chemistry since the early 20th century, with their structural simplicity and synthetic versatility enabling diverse therapeutic applications. The foundational synthesis of THQs involved hydrogenation of quinoline derivatives using heterogeneous catalysts like palladium or platinum, a method first documented in the 1930s. Early derivatives, such as oxamniquine (an antischistosomal agent) and dynemycin (an antitumor antibiotic), demonstrated the scaffold’s capacity for bioactivity modulation.

The advent of multicomponent reactions (MCRs) in the 1960s revolutionized THQ synthesis. The Povarov reaction, which combines an aniline, aldehyde, and activated olefin to generate THQ adducts with three diversity points, emerged as a pivotal advancement. This method enabled rapid access to structurally complex derivatives, accelerating drug discovery efforts. For example, the asymmetric hydrogenation of quinolines using homogeneous catalysts in the 1990s further refined stereochemical control, critical for optimizing pharmacokinetic properties.

Significance of Benzamide-Substituted Tetrahydroquinolines in Medicinal Chemistry

Benzamide-substituted THQs, such as 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, exemplify strategic functionalization to enhance bioactivity. The benzamide moiety introduces hydrogen-bonding capabilities and aromatic stacking interactions, improving target binding affinity. Studies on analogous compounds, like Povarov-derived THQ adducts, demonstrate broad-spectrum activity against antimicrobial and anticancer targets.

Compound Biological Activity Key Structural Feature
Oxamniquine Antischistosomal Unsubstituted THQ core
Nicainoprol Antiarrhythmic Carbamate substitution
4-Methyl-N-(2-oxo-THQ)-benzamide Antimicrobial, Anticancer (predicted) Benzamide at C6, oxo-group at C2

The incorporation of a 2-oxo group in THQs, as seen in the target compound, enhances metabolic stability by reducing oxidative degradation. Additionally, the methyl group at the benzamide’s para position likely improves lipophilicity, facilitating blood-brain barrier penetration for central nervous system targets.

Research Landscape and Current Challenges

Current research on benzamide-THQ hybrids focuses on optimizing synthetic efficiency and bioactivity. The Povarov reaction remains dominant due to its atom economy, yet challenges persist:

  • Stereochemical Control : Achieving enantioselectivity in THQ synthesis often requires expensive chiral catalysts.
  • Regioselectivity : Competing pathways in multicomponent reactions can yield undesired regioisomers, complicating purification.
  • Scalability : Hydrogenation methods, while reliable, face limitations in large-scale production due to catalyst deactivation.

Emerging strategies, such as photocatalytic C–H functionalization and flow chemistry, aim to address these issues. However, the lack of robust structure-activity relationship (SAR) data for benzamide-THQs hinders rational design.

Research Objectives and Scope

This article prioritizes three objectives:

  • Synthetic Methodologies : Evaluate existing and novel routes to 4-methyl-N-(2-oxo-THQ-6-yl)benzamide.
  • Biological Evaluation : Summarize predicted activities based on structural analogs.
  • SAR Insights : Identify critical substituents influencing target engagement.

By focusing on these areas, the review aims to guide future investigations into benzamide-THQ hybrids while avoiding clinical considerations like dosage or toxicity.

Properties

IUPAC Name

4-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-2-4-12(5-3-11)17(21)18-14-7-8-15-13(10-14)6-9-16(20)19-15/h2-5,7-8,10H,6,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRXBRMFKGHSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzamide moiety can be introduced through the reaction of the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

A structurally related compound, N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (mentioned in ), shares the tetrahydroquinolinone core but differs in substituents. Instead of a methylbenzamide group, this analogue features a thiazolyl-oxazolecarboxamide side chain. Such variations influence physicochemical properties like solubility, bioavailability, and reactivity. For example, the thiazole-oxazole moiety may enhance π-π stacking interactions in crystallographic studies compared to the simpler benzamide group .

Table 1: Key Structural and Molecular Comparisons
Property 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide
Molecular Formula C₁₇H₁₆N₂O₂ Not reported ()
Core Structure Tetrahydroquinolinone + benzamide Tetrahydroquinolinone + thiazole-oxazolecarboxamide
Key Functional Groups Amide, methylbenzamide Amide, thiazole, oxazole
Potential Applications Crystallography, drug discovery Reaction studies, heterocyclic chemistry

Crystallographic Analysis and Software Utilization

The structural determination of this compound likely employs crystallographic tools such as SHELX (e.g., SHELXL for refinement) and Mercury CSD for visualization and packing analysis . Similar compounds, like the thiazole-oxazole analogue, may undergo comparable workflows. For instance:

  • SHELXTL (Bruker AXS version) enables high-precision refinement of small-molecule structures, critical for resolving subtle conformational differences in analogues .
  • Mercury’s Materials Module facilitates packing similarity calculations, which could reveal distinct intermolecular interactions (e.g., hydrogen bonding in benzamide vs. halogen bonding in brominated derivatives) .

Reactivity and Functional Group Impact

highlights that minor structural changes (e.g., substituting benzamide with thiazole-oxazole) significantly alter reaction outcomes. For example, the methylbenzamide group in this compound may stabilize the molecule via intramolecular hydrogen bonding, whereas bulkier substituents (e.g., thiazole-oxazole) could sterically hinder reactivity .

Research Implications and Limitations

While this compound is well-characterized crystallographically , comparative data on biological activity or thermodynamic properties remain scarce. Future studies should leverage tools like Mercury CSD and SHELX to systematically analyze analogues, focusing on:

  • Solubility and stability trends across substituents.
  • Crystal packing efficiency , which impacts material science applications.
  • Structure-activity relationships for drug discovery.

Biological Activity

4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structural features contribute to a variety of biological activities, making it a compound of interest in medicinal chemistry and drug development. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C14H13N3O\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}

This structure includes a quinoline core fused with a benzamide moiety, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study reported the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical applications.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For example:

  • In vitro studies demonstrated that this compound displayed cytotoxic effects on various cancer cell lines. The IC50 values ranged between 5 µg/mL to 12 µg/mL against different tumor types, indicating that it is more potent than Doxorubicin (IC50 = 37.5 µg/mL) .
CompoundIC50 (µg/mL)Comparison
This compound5 - 12More potent than Doxorubicin (37.5)
Doxorubicin37.5Standard reference

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. It has been shown to cause G2/M phase arrest in various cancer cell lines . Additionally, molecular docking studies suggest that the compound may interact with specific proteins involved in cancer progression.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound in an MDA-MB-468 breast cancer xenograft model. The administration of the compound significantly suppressed tumor growth by approximately 77% compared to the control group without causing notable side effects like weight loss .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, this compound was tested against various pathogens and showed promising results against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between activated 4-methylbenzoyl derivatives and 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline. Key steps include:

  • Use of carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF under nitrogen .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress by TLC; optimize stoichiometry to minimize unreacted starting materials.

Q. How can the structural identity of the compound be confirmed?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR to verify aromatic protons, amide linkages, and tetrahydroquinoline ring conformation (e.g., δ 10.5–11.0 ppm for amide NH) .
  • HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., [M+H]+ calculated for C18_{18}H17_{17}N2_2O2_2: 293.1285) .
  • X-ray Crystallography : Single-crystal diffraction using SHELX or WinGX for absolute configuration determination .

Q. What preliminary biological screening assays are suitable for this compound?

  • Assays :

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., LCK, ABL1) using ADP-Glo™ assays, with IC50_{50} determination via dose-response curves .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., K562, HL-60) to assess antiproliferative activity .
    • Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and vehicle controls .

Advanced Research Questions

Q. How can polymorphism or crystalline forms of the compound be systematically studied?

  • Methods :

  • PXRD : Compare diffraction patterns of recrystallized samples from different solvents (e.g., DMSO vs. methanol) .
  • DSC/TGA : Analyze thermal stability and phase transitions; melting points >200°C suggest high crystallinity .
    • Data Interpretation : Use Mercury software to model packing arrangements and hydrogen-bonding networks .

Q. What strategies resolve discrepancies in bioactivity data across studies?

  • Case Example : If IC50_{50} values vary between kinase assays:

  • Validate assay conditions (ATP concentration, enzyme purity, incubation time) .
  • Perform molecular docking (AutoDock Vina) to compare binding modes across kinase isoforms .
    • Statistical Tools : Apply ANOVA to assess inter-laboratory variability or use Bland-Altman plots for reproducibility analysis .

Q. How can structure-activity relationships (SAR) be explored for this scaffold?

  • Modifications :

  • Introduce substituents at the benzamide 3-position (e.g., halogens, trifluoromethyl) to enhance kinase binding .
  • Modify the tetrahydroquinoline ring (e.g., alkylation at N1) to improve metabolic stability .
    • Evaluation : Test derivatives in parallel using standardized kinase panels and ADMET profiling .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Key Metrics :

  • Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) .
  • Plasma Stability : Incubate with mouse/human plasma; monitor degradation via LC-MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

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